oNADH

Enzyme Inhibition Affinity Labeling Isocitrate Dehydrogenase

oNADH is a 2',3'-dialdehyde derivative of NADH functioning as a covalent affinity label for nucleotide-binding regulatory domains on NAD(P)+-dependent dehydrogenases. Unlike oNADPH (total inactivation), oNADH reduces isocitrate dehydrogenase activity to ~40%, enabling nuanced allosteric studies. • Modifies regulatory sites without blocking catalytic coenzyme sites • Incorporation stoichiometry correlates with reversible ligand binding sites • Protection by NADH, NADPH & ADP confirms regulatory site specificity For mechanistic enzymology requiring irreversible, site-selective covalent modification.

Molecular Formula C21H25N7O14P2
Molecular Weight 661.4 g/mol
CAS No. 117017-91-1
Cat. No. B1228789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameoNADH
CAS117017-91-1
SynonymsNAD 2',3'-dialdehyde
nicotinamide-adenine dinucleotide 2',3'-dialdehyde
oNAD
oNADH
Molecular FormulaC21H25N7O14P2
Molecular Weight661.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C(C=O)OC(COP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C=O)C(=O)N
InChIInChI=1S/C21H25N7O14P2/c22-18-15-20(25-9-24-18)28(10-26-15)21-17(32)16(31)13(41-21)8-39-44(36,37)42-43(34,35)38-7-12(5-29)40-14(6-30)27-3-1-2-11(4-27)19(23)33/h1-6,9-10,12-14,16-17,21,31-32H,7-8H2,(H5-,22,23,24,25,33,34,35,36,37)
InChIKeyYOGISXWKBVTORF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

oNADH: A Reactive NADH Analog for Affinity Labeling


oNADH (CAS 117017-91-1), also known as nicotinamide-adenine dinucleotide 2',3'-dialdehyde, is a synthetic, chemically reactive derivative of the reduced form of the coenzyme nicotinamide adenine dinucleotide (NADH) [1]. Its primary utility in scientific research is as an affinity labeling reagent to probe nucleotide-binding sites on enzymes [2]. This compound is not a general-purpose cofactor substitute, and its procurement is specifically relevant for mechanistic enzymology investigations where covalent modification of target proteins is required.

Why oNADH Cannot Be Replaced in Affinity Labeling


Generic substitution of oNADH with its parent coenzyme, NADH, or other non-reactive analogs is not possible for affinity labeling applications due to the unique chemical functionality of the 2',3'-dialdehyde group. This group confers covalent reactivity, enabling irreversible enzyme modification, a property absent in the natural cofactors [1]. Furthermore, experimental evidence demonstrates that even within the same class of 2',3'-dialdehyde derivatives, different analogs (e.g., oNADP vs. oNADH) exhibit distinct and non-interchangeable inactivation kinetics, stoichiometry, and target site specificity on the same enzyme, precluding their casual substitution [1].

oNADH: Quantitative Evidence for Covalent Enzyme Modification


Differential Inactivation: oNADH vs. oNADPH

A direct head-to-head comparison reveals that oNADH causes partial, time-dependent inactivation of NAD-dependent isocitrate dehydrogenase, whereas oNADPH causes total inactivation of the same enzyme [1]. This demonstrates a fundamental difference in their mechanism of action and ultimate effect on enzyme function, which is critical for experimental design.

Enzyme Inhibition Affinity Labeling Isocitrate Dehydrogenase

Comparable Incorporation Stoichiometry: oNADH vs. oNAD

A direct comparison of covalent incorporation stoichiometry shows that both oNADH and its oxidized counterpart, oNAD, incorporate at a similar ratio into the same enzyme, consistent with binding at a regulatory nucleotide site [1]. This provides researchers with two chemically related but functionally distinct tools (reduced vs. oxidized form) for probing the same binding locus.

Stoichiometry Affinity Labeling Enzyme Kinetics

oNADH Regulatory Site Specificity by Ligand Protection

The specificity of oNADH's interaction is confirmed by its protection pattern. Enzyme inactivation by oNADH is prevented by the presence of the natural regulatory ligands NADH, NADPH, and ADP, but not by the catalytic substrate isocitrate or the catalytic coenzyme NAD [1]. This distinct profile indicates that oNADH reacts within a specific allosteric regulatory site, not the catalytic active site, providing a tool for selective site labeling.

Binding Site Mapping Allosteric Regulation Enzyme Mechanism

oNADH: Recommended Research Applications


Partial Inactivation for Allosteric Studies

Procure oNADH for experiments requiring partial, rather than complete, inactivation of NAD(P)+-dependent dehydrogenases. The evidence shows that oNADH reduces activity of NAD-dependent isocitrate dehydrogenase to 40%, unlike oNADPH which causes total inactivation [1]. This makes oNADH the superior choice for investigating complex allosteric regulation where a complete loss of function would obscure nuanced control mechanisms.

Selective Labeling of Nucleotide Regulatory Sites

Use oNADH as a site-specific affinity label for nucleotide-binding regulatory (allosteric) domains on enzymes. Quantitative evidence demonstrates that its covalent incorporation correlates with the number of reversible binding sites for natural ligands like NADH and ADP, and its reaction is specifically blocked by these same ligands [1]. This selectivity is not a generic property of all 2',3'-dialdehyde analogs and is essential for accurate site mapping.

Decoupling Catalytic and Regulatory Site Functions

Employ oNADH in experimental protocols designed to distinguish between catalytic and regulatory site functions. The ligand-protection data confirms that oNADH modifies a regulatory site without interfering with the catalytic coenzyme site [1]. This property enables researchers to decouple the two functions and study them in isolation, a capability not offered by generic, non-selective chemical modifiers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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